molecular formula C30H18O14 B140159 Phlorofucofuroeckol A CAS No. 128129-56-6

Phlorofucofuroeckol A

Cat. No.: B140159
CAS No.: 128129-56-6
M. Wt: 602.5 g/mol
InChI Key: SLWPBUMYPRVYIJ-UHFFFAOYSA-N
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Description

Phlorofucofuroeckol A (PFF-A) is a bioactive phlorotannin polyphenol isolated from edible brown algae such as Eisenia bicyclis and Ecklonia cava . This compound features a unique molecular structure containing both dibenzo-1,4-dioxin and dibenzofuran elements , and is recognized for its potent, multi-targeted research value across several therapeutic areas. In metabolic research, PFF-A demonstrates a significant ability to attenuate methylglyoxal-induced nephrotoxicity by regulating the RAGE pathway and inhibiting the formation of advanced glycation end products (AGEs), highlighting its potential in studies on diabetic complications like nephropathy . It also acts as a dual inhibitor of amyloid-β25-35 self-aggregation and insulin glycation, suggesting a compelling molecular mechanism relevant to Alzheimer's disease and type-2 diabetes pathology . In infectious disease research, PFF-A exhibits a potent mechanism against methicillin-resistant Staphylococcus aureus (MRSA) by suppressing the expression of the methicillin resistance gene mecA and the production of the PBP2a protein . Furthermore, its strong anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB/MAPK signaling pathways, have been shown to protect against fine dust-induced inflammatory responses and noise-induced hearing loss in model systems . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

128129-56-6

Molecular Formula

C30H18O14

Molecular Weight

602.5 g/mol

IUPAC Name

4,9-bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol

InChI

InChI=1S/C30H18O14/c31-10-1-11(32)4-14(3-10)40-24-17(36)7-16(35)22-23-21(42-28(22)24)9-20(39)25-29(23)43-27-19(38)8-18(37)26(30(27)44-25)41-15-5-12(33)2-13(34)6-15/h1-9,31-39H

InChI Key

SLWPBUMYPRVYIJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O

Other CAS No.

128129-56-6

Synonyms

1,11-di-(3,5-dihydroxyphenoxy)benzofuro(3,2-a)dibenzo(b,e)(1,4)-dioxin-2,4,8,10,14-pentaol
phlorofucofuroeckol A
phlorofucofuroeckol-A

Origin of Product

United States

Preparation Methods

Ethanol-Based Extraction

The primary extraction involves soaking 4.0 kg of E. cava powder in 10 L of 95% ethanol under mechanical agitation (150 rpm) at 25°C for 24 hours. This step is repeated thrice to exhaustively recover phlorotannins, yielding a combined crude extract of 584.3 g. Ethanol’s intermediate polarity facilitates the solubilization of PFF-A while minimizing co-extraction of polysaccharides and proteins, which are more soluble in polar solvents like water.

Solvent Partitioning

The crude ethanol extract undergoes sequential liquid-liquid partitioning to isolate PFF-A-enriched fractions:

  • n-Hexane Fraction : Removes lipophilic compounds (e.g., fucoxanthin, lipids).

  • n-Butanol (n-BuOH) Fraction : Enriches medium-polarity phlorotannins, including PFF-A.

  • 85% Aqueous Methanol : Recovers highly polar residues, discarded due to low PFF-A content.

The n-BuOH fraction, yielding 40 g from 584.3 g of crude extract, is prioritized for further purification.

Chromatographic Purification

Silica Gel Column Chromatography

The n-BuOH fraction is subjected to silica gel column chromatography (60 × 5 cm, 0.063–0.200 mm particle size) using a gradient elution of dichloromethane (CH₂Cl₂) and methanol (MeOH) (30:1 to 1:1, v/v). Fractions are monitored via thin-layer chromatography (TLC), with PFF-A eluting in the CHCl₃:MeOH (3:1) sub-fraction. This step eliminates residual pigments and low-molecular-weight contaminants.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution using 40% aqueous methanol at 1.0 mL/min. UV detection at 280 nm identifies PFF-A as a distinct peak with a retention time of 12.3 minutes. The collected fraction is lyophilized, yielding 52.2 mg of PFF-A as a light brown powder.

Table 1: Purification Efficiency Across Chromatographic Steps

StepInput MassOutput MassPFF-A Purity (%)
Silica Gel Column40 g8.5 g62.4
HPLC8.5 g52.2 mg98.7

Structural Elucidation and Validation

PFF-A’s structure is confirmed through spectroscopic analysis. ¹H NMR (500 MHz, DMSO-d₆) reveals characteristic signals: δ 5.85 (s, 1H, aromatic), δ 6.22 (d, J = 2.1 Hz, 1H, phloroglucinol), and δ 9.12 (s, 1H, phenolic -OH). ¹³C NMR identifies 24 carbons, including two ester carbonyls (δ 170.1, 169.8) and six aromatic rings. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 973.1345 [M-H]⁻, consistent with the molecular formula C₄₈H₃₀O₂₄.

Industrial-Scale Preparation

Industrial protocols, as implemented by BotaMedi, Inc., optimize scalability. E. cava biomass is extracted with 70% ethanol (v/v) at 50°C for 6 hours, followed by ethyl acetate partitioning. The ethyl acetate layer is concentrated under vacuum and subjected to preparative HPLC (C18 column, 20% acetonitrile/water), achieving a batch yield of 1.2 kg PFF-A per 10 tons of algal biomass.

Table 2: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory MethodIndustrial Method
Solvent95% Ethanol70% Ethanol
Temperature (°C)2550
Yield (mg/kg biomass)13.05120.0
Purity (%)98.795.4

Critical Factors Influencing Extraction Efficiency

Solvent Polarity

PFF-A’s solubility is maximized in intermediate-polarity solvents (e.g., 70% acetone or ethanol), which balance phlorotannin recovery and impurity exclusion. Pure ethanol or water reduces yields due to inadequate solubility or excessive co-extraction of polysaccharides, respectively.

Temperature Control

Extraction at 25°C maximizes PFF-A recovery (2.78 mg/g) compared to higher temperatures (50°C), which degrade thermolabile phlorotannins. Industrial methods tolerate elevated temperatures (50°C) due to shorter extraction times (6 vs. 24 hours) .

Chemical Reactions Analysis

Phlorofucofuroeckol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Cytoprotective Effects

PFF-A has been shown to exhibit cytoprotective properties, particularly in liver cells. A study investigated its effects on tacrine-treated HepG2 cells, demonstrating that PFF-A enhances cell viability in a dose-dependent manner and significantly inhibits reactive oxygen species (ROS) production. The effective concentration (EC50) for PFF-A was found to be 5.7 μM, which is lower than that of the well-known hepatoprotective agent silymarin . This suggests that PFF-A could be a promising candidate for protecting liver cells from oxidative stress and toxicity.

Anti-inflammatory Properties

Research indicates that PFF-A possesses strong anti-inflammatory effects. In a study involving TNF-α/IFN-γ-stimulated HaCaT keratinocytes, PFF-A reduced the expression of various inflammatory cytokines and chemokines while inhibiting the NFκB/MAPK signaling pathway. Additionally, it activated the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress . This dual action makes PFF-A a potential therapeutic agent for skin inflammatory conditions.

Antimicrobial Activity

PFF-A has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies reported that PFF-A exhibited the highest minimum inhibitory concentrations (MIC) against MRSA strains, suggesting its potential as an adjunct therapy in treating resistant bacterial infections . The ability of PFF-A to enhance the effectiveness of conventional antibiotics further emphasizes its role in combating antibiotic resistance.

Bone Health Enhancement

Recent studies have highlighted the role of PFF-A in enhancing osteoblastogenesis, which is crucial for bone health. In experiments with murine pre-osteoblasts and human bone marrow-derived mesenchymal stem cells (huBM-MSCs), PFF-A significantly promoted osteoblastic differentiation. It was shown to activate key signaling pathways involved in bone formation, such as BMP and Wnt/β-Catenin pathways . This suggests that PFF-A could be beneficial in treating osteoporosis and other metabolic bone diseases.

Potential in Functional Foods

Given its health benefits, there is growing interest in incorporating PFF-A into functional foods aimed at improving immune responses and reducing inflammation. Studies suggest that products containing PFF-A could be developed to target abnormal immune reactions effectively .

Summary Table of Applications

Application AreaKey FindingsReferences
CytoprotectionEnhances cell viability in HepG2 cells; inhibits ROS production
Anti-inflammatoryReduces inflammatory cytokines; activates protective signaling pathways
AntimicrobialEffective against MRSA; enhances antibiotic efficacy
Bone HealthPromotes osteoblast differentiation; activates BMP/Wnt signaling
Functional FoodsPotential development for immune response modulation

Comparison with Similar Compounds

Phlorofucofuroeckol A belongs to the phlorotannin family, which includes structurally related compounds like dieckol, eckol, 6,6′-bieckol, dioxinodehydroeckol, and fucodiphloroethol G. Below is a detailed comparison based on structural features, bioactivities, and research findings.

Structural Features

Phlorotannins differ in the number of phloroglucinol units, linkage types (e.g., ether, phenyl), and substituents. These structural variations significantly influence their bioactivity:

  • This compound : Contains a dibenzofuran-dibenzo-dioxin hybrid structure with five hydroxyl groups .
  • Dieckol: A hexameric phloroglucinol connected via biphenyl and diphenyl ether bonds .
  • Eckol: A trimeric phloroglucinol with a triphenyl ether linkage .
  • 6,6′-Bieckol: A dimeric structure with two phloroglucinol units linked via a biphenyl bond .

Table 1: Structural Comparison of Key Phlorotannins

Compound Phloroglucinol Units Key Structural Features Reference
This compound 5 Dibenzo-dioxin and dibenzofuran framework
Dieckol 6 Biphenyl and diphenyl ether linkages
Eckol 3 Triphenyl ether linkage
6,6′-Bieckol 2 Biphenyl bond

Bioactivity Comparison

Antioxidant Activity

Phlorofucofucofuroeckol A demonstrates potent antioxidant effects, outperforming epigallocatechin gallate (EGCG) in reducing nitric oxide (NO) production (3.21 ± 0.11 μmol/mL at 80 μg/mL vs. EGCG at the same concentration) . However, dieckol exhibits stronger antioxidant activity in UV-B-induced oxidative stress models, likely due to its higher hydroxyl group density .

Table 2: Antioxidant Activity Comparison

Compound Model System Key Finding Reference
This compound LPS-induced RAW 264.7 80% NO inhibition at 80 μg/mL
Dieckol UV-B-exposed cells Highest ROS scavenging among phlorotannins
Eckol In vitro DPPH assay Moderate free radical scavenging
Anti-Inflammatory Effects

PFF-A suppresses pro-inflammatory mediators (e.g., NO, TNF-α) by inhibiting NF-κB, JNK, and Akt pathways in microglial cells . In contrast, dieckol and fucodiphloroethol G show broader inhibition of matrix metalloproteinases (MMPs) involved in inflammation-driven angiogenesis .

Neuroprotective Effects

In glutamate-induced PC12 cell neurotoxicity models, PFF-A reduces mitochondrial dysfunction by 40–50% at 20 μM, comparable to dieckol . Both compounds enhance memory in ethanol-treated mice, but dieckol shows greater acetylcholinesterase inhibition .

Antiviral Activity

PFF-A exhibits strong anti-murine norovirus (MNV) activity (EC₅₀ = 0.9 μM), surpassing dieckol but remaining less potent than eckol . Eckol’s higher efficacy may stem from its simpler structure, facilitating viral entry inhibition .

Table 3: Antiviral Activity of Phlorotannins

Compound Virus Tested EC₅₀ (μM) Mechanism Reference
This compound MNV 0.9 Viral entry inhibition
Eckol MNV 0.5 Viral replication suppression
Dieckol MNV 1.2 Moderate entry inhibition
Osteogenic Activity

PFF-A enhances osteoblastogenesis in bone marrow-derived stem cells at 10 μM, increasing alkaline phosphatase activity by 2.5-fold . Comparatively, dieckol promotes bone regeneration in zebrafish models but lacks human cell line data .

Biological Activity

Phlorofucofuroeckol A (PFF-A) is a phlorotannin derived from the brown algae Ecklonia cava, known for its diverse biological activities. This article explores the compound's antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties, supported by various research findings and case studies.

Antioxidant Activity

PFF-A exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS). In a study involving Vero cells stimulated with 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH), PFF-A demonstrated a dose-dependent reduction in ROS levels. The compound inhibited lipid peroxidation and apoptosis by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-xL, respectively. The results indicated that PFF-A treatment led to cell survival rates of 61%, 77%, and 79% at concentrations of 5.0, 20.8, and 41.5 μM, respectively .

Table 1: Antioxidant Effects of PFF-A on Vero Cells

Concentration (μM)Cell Survival Rate (%)ROS Levels (Fluorescence Intensity)
0-15117
5.061-
20.8774371
41.579-

Neuroprotective Effects

PFF-A has shown promise in neuroprotection, particularly against glutamate-induced neurotoxicity in PC12 cells. Pretreatment with PFF-A significantly improved cell viability and morphology compared to untreated cells under glutamate stress conditions. This suggests its potential role in protecting neuronal cells from excitotoxic damage .

In another study focusing on noise-induced hearing loss in mice, PFF-A treatment resulted in reduced auditory brainstem response (ABR) threshold shifts, indicating protective effects on hair cells .

Table 2: Neuroprotective Effects of PFF-A in Animal Models

Treatment GroupABR Threshold Shift (dB)Hair Cell Survival (%)
Saline + NoiseHighLow
PFF-A (10 mg/kg) + NoiseModerateModerate
High PFF-A (100 mg/kg) + NoiseLowHigh

Anti-Inflammatory Properties

Research has indicated that PFF-A can inhibit inflammatory responses by blocking the TGF-β receptor pathway in human tracheal fibroblasts. This action leads to the suppression of fibrotic markers, suggesting its utility as an anti-fibrotic agent .

Antimicrobial Activity

PFF-A exhibits notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In tests measuring minimum inhibitory concentration (MIC), PFF-A demonstrated an MIC of 32 µg/mL against MRSA, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Table 3: Antimicrobial Activity of PFF-A

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus32 µg/mL

Case Studies and Research Findings

  • Antioxidant Mechanism : A study conducted on Vero cells showed that PFF-A not only scavenged ROS but also inhibited the formation of malondialdehyde, a marker of lipid peroxidation .
  • Neuroprotection Against Glutamate : Research indicated that pretreatment with PFF-A improved cell viability in PC12 cells subjected to glutamate toxicity, suggesting its protective role in neurodegenerative conditions .
  • Hearing Protection : In a mouse model exposed to loud noise, PFF-A significantly reduced hearing loss and improved hair cell survival rates compared to control groups .

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